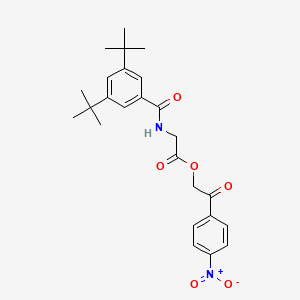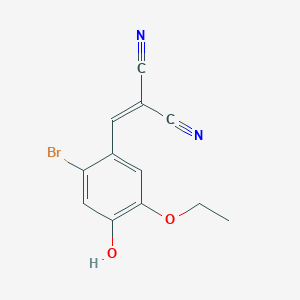![molecular formula C19H23N5OS B4624826 1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4624826.png)
1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone involves multistep organic reactions, starting from basic pyrrole and pyridinyl triazole precursors. Although specific details on the synthesis of this exact compound were not found, related research demonstrates the synthesis of complex pyrrole and triazole derivatives through reactions such as condensation, cyclization, and sulfuration (Attaby et al., 2006), providing insights into potential synthetic routes that could be adapted for our target compound.
Molecular Structure Analysis
The molecular structure of compounds similar to our target molecule has been analyzed using various spectroscopic techniques and theoretical studies. For instance, Singh et al. (2013) conducted a combined experimental and theoretical study on a related pyrrole derivative, employing techniques such as NMR, UV-Vis, and FT-IR spectroscopy, alongside density functional theory (DFT) calculations to elucidate their molecular structures (Singh et al., 2013). These methodologies are critical for understanding the geometric and electronic structure of complex organic molecules.
Chemical Reactions and Properties
The chemical reactivity and interaction patterns of pyrrole and triazole derivatives are influenced by their functional groups and molecular structure. Studies like those by Inkaya et al. (2013) provide insight into the reactivity and potential chemical transformations of these compounds, including nucleophilic substitutions and the formation of hydrogen bonds, which are crucial for their chemical behavior and applications (Inkaya et al., 2013).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystalline structure, are directly related to their molecular arrangement and intermolecular forces. For related compounds, X-ray crystallography and DFT studies offer valuable data on the crystal packing, hydrogen bonding networks, and stability, which are essential for understanding the compound's physical behavior and potential applications in material science (Ataol & Ekici, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for participating in further chemical transformations, are central to the utility of pyrrole and triazole derivatives in synthetic organic chemistry. Investigations into the chemical properties often involve spectroscopic analysis and reactivity studies, which reveal the compounds' behavior in chemical reactions and their potential as intermediates in the synthesis of more complex molecules (Zaki et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on compounds with similar structural frameworks involves synthesizing and characterizing novel heterocyclic compounds that include pyrrol, pyridinyl, and triazol groups. These studies often aim to explore the chemical properties, reactivity, and potential applications of such compounds. For example, the synthesis and chemical characterization of new diheteroaryl thienothiophene derivatives have been investigated, highlighting the methods to create bis-pyrimidine, bis-pyrazole, and bis-triazolo-pyrimidine derivatives (Mabkhot, Al-Majid, & Alamary, 2011).
Biological Activities
Compounds featuring these core structures are often evaluated for their biological activities, including antiviral, antibacterial, and antifungal properties. The synthesis, reactions, and evaluation of antiviral activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and related derivatives have been explored, indicating potential applications in developing new therapeutic agents (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Eigenschaften
IUPAC Name |
1-(1-ethyl-2,5-dimethylpyrrol-3-yl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-5-23-13(3)11-16(14(23)4)17(25)12-26-19-22-21-18(24(19)6-2)15-7-9-20-10-8-15/h7-11H,5-6,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQJELWGMBZZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C1C)C(=O)CSC2=NN=C(N2CC)C3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(3,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4624747.png)

![3-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4624753.png)
![2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B4624756.png)

![2-{[(4-fluorophenyl)amino]methylene}cyclohexanone](/img/structure/B4624765.png)
![N-(2,6-dimethylphenyl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4624768.png)
![3-cyclopropyl-6-(4-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624784.png)

![ethyl 3-[({[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4624820.png)

![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4624831.png)
![{2-[(6-ethyl-3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4624832.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4624839.png)